molecular formula C20H26N2O3 B2695804 Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate CAS No. 1396632-83-9

Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2695804
CAS No.: 1396632-83-9
M. Wt: 342.439
InChI Key: NFQFEBKEBCGESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core that is strategically functionalized with both a phenyl carboxylate and a cyclohex-3-enecarboxamido methyl group. This specific molecular architecture, which incorporates a carbamate linkage and an amide spacer, is of significant interest in modern medicinal chemistry and chemical biology for the development of novel bioactive molecules. Compounds with piperidine scaffolds are extensively investigated as key structural motifs in pharmaceuticals and biochemical probes . The piperidine ring is a prevalent feature in molecules that target enzymatic processes, and its substitution pattern can be critical for biological activity . For instance, structurally similar piperidine derivatives have been identified as potent inhibitors of bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a target in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . The presence of the phenyl carbamate group is a common characteristic in such inhibitor scaffolds, suggesting potential research applications for this compound in the exploration of new anti-tubercular agents that disrupt bacterial energy metabolism . Furthermore, the carbamate and amide functional groups are known to influence the compound's binding affinity and metabolic stability, making it a valuable template for Structure-Activity Relationship (SAR) studies . Researchers can utilize this compound to explore its mechanism of action against specific biological targets, to optimize its physicochemical properties, or to use it as a synthetic intermediate for more complex chemical entities. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

phenyl 4-[(cyclohex-3-ene-1-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c23-19(17-7-3-1-4-8-17)21-15-16-11-13-22(14-12-16)20(24)25-18-9-5-2-6-10-18/h1-3,5-6,9-10,16-17H,4,7-8,11-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQFEBKEBCGESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the phenyl group and the cyclohexene moiety. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Introduction of the Cyclohexene Moiety: This can be done via a Diels-Alder reaction or other cycloaddition reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the cyclohexene moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated cyclohexane derivatives

    Substitution: Various substituted piperidine or phenyl derivatives

Scientific Research Applications

Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The piperidine ring can mimic neurotransmitter structures, potentially affecting neural pathways.

Molecular Targets and Pathways:

    Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: Can bind to receptors in the nervous system, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : The cyclohexene carboxamide introduces steric hindrance during amidation, requiring optimized coupling reagents (e.g., HATU or EDCI) .
  • Biological Data Gaps : Most studies focus on analogs with trifluoromethyl or heterocyclic substituents. The target compound’s unique cyclohexene-phenyl combination warrants further in vitro testing.

Biological Activity

Phenyl 4-((cyclohex-3-enecarboxamido)methyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H24N2O3\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This structure includes a piperidine ring, which is known for its role in various pharmacological activities. The presence of the cyclohexene and phenyl groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer proliferation and viral entry mechanisms.
  • Receptor Modulation : The piperidine moiety can interact with various receptors, potentially modulating neurotransmitter systems or other signaling pathways relevant to neuropharmacology.
  • Antiviral Properties : Some derivatives have demonstrated antiviral activity by interfering with viral entry into host cells, particularly in relation to Ebola virus and other pathogens.

Antiviral Activity

A study on similar piperidine derivatives indicated that compounds with structural similarities could inhibit viral entry at the level of NPC1 (Niemann-Pick C1-like 1) protein, which is crucial for the entry of certain viruses into cells. For instance, compounds with effective EC50 values against Ebola were noted, suggesting that this compound may exhibit comparable activity .

CompoundEC50 (µM)Selectivity Index
Compound A0.9310
Compound B0.6420

Cytotoxicity

In vitro studies have assessed the cytotoxicity of related compounds, revealing minimal cytotoxic effects on HeLa cells at effective concentrations for antiviral activity. This suggests a favorable therapeutic index for further development .

Case Studies and Research Findings

  • Ebola Virus Inhibition : Research on structurally similar compounds highlighted their ability to block EBOV GP-mediated entry into cells, demonstrating potential as therapeutic agents against viral infections .
  • Cancer Therapeutics : Compounds derived from piperidine frameworks have been explored for their anticancer properties, particularly targeting polo-like kinase (Plk1), which is involved in cell division and proliferation. The modulation of Plk1 activity by these compounds suggests a pathway for developing anti-cancer therapies .
  • Neuropharmacological Effects : Given the structural characteristics of the compound, it may also interact with neurotransmitter receptors, potentially influencing conditions such as anxiety or depression. However, specific studies focusing solely on this compound are still needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.